lithium(1+) 6-cyanopyrimidine-4-carboxylate
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Overview
Description
Lithium(1+) 6-cyanopyrimidine-4-carboxylate is a chemical compound that combines lithium ions with a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both lithium and the cyanopyrimidine moiety suggests unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 6-cyanopyrimidine-4-carboxylate typically involves the reaction of 6-cyanopyrimidine-4-carboxylic acid with a lithium base. One common method includes:
Starting Materials: 6-cyanopyrimidine-4-carboxylic acid and lithium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature.
Procedure: The 6-cyanopyrimidine-4-carboxylic acid is dissolved in the solvent, and lithium hydroxide is added slowly with stirring. The mixture is then allowed to react until the formation of this compound is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 6-cyanopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The cyanopyrimidine moiety can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitrile group (–CN) can be reduced to an amine (–NH2) under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Alkylated or acylated derivatives of the original compound.
Reduction: Amino derivatives of the pyrimidine ring.
Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Scientific Research Applications
Lithium(1+) 6-cyanopyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of lithium.
Materials Science: The compound can be explored for use in lithium-ion batteries and other energy storage devices.
Biological Studies: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of lithium(1+) 6-cyanopyrimidine-4-carboxylate in biological systems involves the interaction of lithium ions with various molecular targets. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, which can influence mood and behavior. The cyanopyrimidine moiety may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
6-cyanopyrimidine-4-carboxylic acid: The parent compound without the lithium ion.
Lithium citrate: Another lithium salt used in medicinal chemistry.
Uniqueness
Lithium(1+) 6-cyanopyrimidine-4-carboxylate is unique due to the combination of lithium and the cyanopyrimidine structure, which imparts distinct chemical and biological properties. Unlike lithium carbonate or lithium citrate, this compound offers additional functional groups that can be exploited in chemical synthesis and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2751614-48-7 |
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Molecular Formula |
C6H2LiN3O2 |
Molecular Weight |
155 |
Purity |
95 |
Origin of Product |
United States |
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